Cefovecin

Descripción

This compound is a semisynthetic, broad-spectrum, third-generation cephalosporin with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

See also: this compound Sodium (active moiety of).

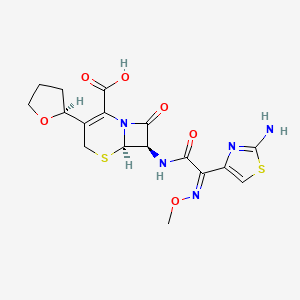

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O6S2/c1-27-21-10(8-6-30-17(18)19-8)13(23)20-11-14(24)22-12(16(25)26)7(5-29-15(11)22)9-3-2-4-28-9/h6,9,11,15H,2-5H2,1H3,(H2,18,19)(H,20,23)(H,25,26)/b21-10-/t9-,11+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGQFXVQDVCVOK-QFKLAVHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)[C@@H]4CCCO4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

234096-34-5 | |

| Record name | Cefovecin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=234096-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefovecin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0234096345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFOVECIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D1OL46ZIE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Cefovecin Against Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefovecin is a third-generation cephalosporin (B10832234) antibiotic with a prolonged duration of activity, utilized in veterinary medicine to treat bacterial infections. Its efficacy against Gram-positive bacteria stems from its ability to inhibit the biosynthesis of the bacterial cell wall. This guide provides a detailed examination of the molecular interactions and downstream cellular effects of this compound in susceptible Gram-positive pathogens. Quantitative data on its antimicrobial activity are presented, alongside detailed experimental protocols for the evaluation of its mechanism of action.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Like other β-lactam antibiotics, the bactericidal action of this compound is achieved through the inhibition of peptidoglycan synthesis, an essential component of the bacterial cell wall.[1] This process is primarily mediated by its covalent binding to Penicillin-Binding Proteins (PBPs), which are bacterial enzymes crucial for the final steps of peptidoglycan assembly.[2]

Targeting Penicillin-Binding Proteins (PBPs)

PBPs are a group of enzymes, including transpeptidases and carboxypeptidases, that catalyze the cross-linking of peptidoglycan chains, providing the cell wall with its structural integrity.[2] this compound's structure mimics the D-alanyl-D-alanine moiety of the natural peptidoglycan substrate, allowing it to bind to the active site of PBPs.[3] This binding leads to the acylation of the PBP, forming a stable, inactive covalent adduct. This inactivation of PBPs prevents the formation of peptide cross-links, thereby compromising the integrity of the cell wall. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

dot

Signaling pathway of this compound's mechanism of action.

Quantitative Data: In Vitro Susceptibility

The in vitro activity of this compound against various Gram-positive pathogens is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.

MIC Distribution for Key Gram-positive Pathogens

The following tables summarize the MIC distribution of this compound against clinical isolates of Staphylococcus pseudintermedius and Streptococcus canis, two of the most common Gram-positive pathogens associated with skin infections in dogs.

Table 1: this compound MIC Distribution for Staphylococcus pseudintermedius

| MIC (µg/mL) | Number of Isolates |

| ≤0.06 | 13 |

| 0.12 | 55 |

| 0.25 | 2 |

| 0.5 | 2 |

| 1 | 1 |

| 2 | 2 |

| MIC50 | 0.12 |

| MIC90 | 0.12 |

Data adapted from a study on 75 methicillin-susceptible Staphylococcus pseudintermedius isolates.[5]

Table 2: this compound MIC Distribution for Streptococcus canis

| MIC (µg/mL) | Number of Isolates |

| 0.03 | 1 |

| 0.06 | 11 |

| 0.125 | 33 |

| 0.25 | 17 |

| Total Isolates | 62 |

Data from EUCAST MIC distribution data, accessed December 4, 2025.[6]

Experimental Protocols

The following section details the methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of bacteria isolated from animals.[7]

Objective: To determine the MIC of this compound against a bacterial isolate.

Materials:

-

This compound stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Methodology:

-

Preparation of this compound Dilutions: Prepare serial twofold dilutions of this compound in CAMHB in the 96-well microtiter plate. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with 100 µL of the standardized bacterial suspension.

-

Controls: Include a positive control (wells with bacteria and no antibiotic) and a negative control (wells with broth only).

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

dot

Experimental workflow for MIC determination.

Penicillin-Binding Protein (PBP) Competitive Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for specific PBPs. This method is adapted from established protocols for other β-lactam antibiotics.[8][9]

Objective: To determine the 50% inhibitory concentration (IC50) of this compound for various PBPs.

Materials:

-

Bacterial cell membranes containing PBPs

-

This compound solutions of varying concentrations

-

Radiolabeled penicillin (e.g., 3H-penicillin or 125I-penicillin) or a fluorescent penicillin derivative (e.g., Bocillin FL)

-

SDS-PAGE apparatus

-

Fluorography or fluorescence imaging system

-

Scintillation counter (for radiolabeled assays)

Methodology:

-

Preparation of Bacterial Membranes:

-

Grow the bacterial strain of interest to the mid-logarithmic phase.

-

Harvest cells by centrifugation and wash with an appropriate buffer (e.g., 10 mM Tris-HCl, pH 8).

-

Lyse the cells using a French press or sonication.

-

Isolate the cell membranes by ultracentrifugation.

-

Resuspend the membrane pellet in a suitable buffer.

-

-

Competitive Binding Reaction:

-

Incubate a fixed amount of the prepared bacterial membranes with varying concentrations of this compound for a defined period (e.g., 10 minutes at 25°C) to allow for binding to the PBPs.

-

Add a fixed concentration of radiolabeled or fluorescently labeled penicillin to the mixture and incubate for an additional period (e.g., 10 minutes at 25°C). The labeled penicillin will bind to the PBPs that are not already occupied by this compound.

-

Terminate the reaction by adding an excess of unlabeled penicillin.

-

-

Detection and Analysis:

-

Separate the membrane proteins by SDS-PAGE.

-

For radiolabeled assays, treat the gel with a scintillant, dry it, and expose it to X-ray film (autoradiography).

-

For fluorescent assays, visualize the PBP bands using a fluorescence imager.

-

The intensity of the labeled PBP bands will be inversely proportional to the concentration of this compound.

-

Quantify the band intensities and calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the binding of the labeled penicillin.

-

dot

Workflow for PBP competitive binding assay.

Conclusion

This compound's mechanism of action against Gram-positive bacteria is centered on the irreversible inhibition of Penicillin-Binding Proteins, leading to the disruption of peptidoglycan synthesis and subsequent cell death. Its in vitro potency is demonstrated by low MIC values against key pathogens such as Staphylococcus pseudintermedius and Streptococcus canis. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel β-lactam antibiotics. Further research to determine the specific binding affinities of this compound to individual PBPs in a wider range of Gram-positive bacteria will provide a more complete understanding of its antibacterial profile.

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. zoetisus.com [zoetisus.com]

- 3. Third-Generation Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial activity and penicillin-binding protein affinity of new cephalosporin derivatives in Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Cefovecin Sodium: A Comprehensive Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefovecin sodium is a third-generation cephalosporin (B10832234) antibiotic with a prolonged duration of action, primarily utilized in veterinary medicine. Its efficacy and safety are intrinsically linked to its physicochemical properties, particularly its solubility and stability. This technical guide provides an in-depth analysis of the solubility and stability of this compound sodium, offering critical data and methodologies for researchers and professionals in drug development.

Core Physicochemical Properties

This compound sodium is the salt form of this compound, a modification that significantly enhances its aqueous solubility.[][2] It is described as a white to off-white crystalline powder.[3] The sodium salt is hygroscopic and should be stored in moisture-protective containers.[4]

Solubility Profile

This compound sodium exhibits high solubility in aqueous media, a crucial characteristic for its formulation as an injectable solution.

Aqueous and Buffer Solubility

This compound sodium is highly soluble in water, with reported solubility of ≥ 125 mg/mL.[5] The commercially available product, Convenia®, is reconstituted with sterile water for injection to yield a solution with a concentration of 80 mg/mL. It is also described as being freely soluble in various buffer systems.[4] The optimal pH for its stability is between 6 and 8.[4] A citrate (B86180) buffer at a pH of 6.7 has been used in formulations to enhance both physical and chemical stability.[6]

Organic Solvent Solubility

Quantitative Solubility Data Summary

| Solvent/System | Reported Solubility | pH | Notes |

| Water | ≥ 125 mg/mL[5] | Neutral | Highly soluble. |

| Water for Injection | 200 mg/mL[6] | Neutral | Used in a stability study. |

| Reconstituted Solution | 80 mg/mL | - | Concentration of the commercial product. |

| Buffer Systems | Freely Soluble[4] | 6 - 8 | Maximum stability observed in this pH range. |

| 50 mM Citrate Buffer | 200 mg/mL[6] | 6.7 | Used in a lyophilized formulation. |

| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble[][5] | - | - |

Stability Profile

The stability of this compound sodium is influenced by several factors, including pH, temperature, and light exposure. Due to its inherent instability in aqueous solutions, it is often formulated as a lyophilized powder for reconstitution.[4]

pH-Dependent Stability

This compound sodium demonstrates maximum stability in the pH range of 6 to 8.[4] Like other β-lactam antibiotics, it is susceptible to hydrolysis in both acidic and alkaline conditions. Studies on other cephalosporins, such as cefotaxime (B1668864), have shown that in a pH range of 3.0 to 7.0, a slow, water-catalyzed cleavage of the β-lactam ring is the primary degradation pathway. In strongly acidic or alkaline environments, this hydrolysis is catalyzed by acid or base, respectively.[7]

Temperature Stability

Temperature plays a critical role in the stability of this compound sodium. A study on a lyophilized formulation of this compound sodium showed that annealing at elevated temperatures (60°C and 75°C) could decrease the degradation rate during storage at 40°C.[6] However, higher temperatures (160°C and 170°C) resulted in significant degradation.[6] The reconstituted solution should be stored under refrigeration. For other cephalosporins, an increase in temperature generally leads to a higher degradation rate constant.[8]

Photostability

This compound sodium is sensitive to light.[4] Photostability studies have indicated that both the lyophilized powder and the reconstituted solution can degrade upon exposure to light. However, the commercial product is considered acceptably stable when stored in its original packaging, which provides protection from light.[4] The degradation of other cephalosporins under UV light has been shown to involve processes such as isomerization and photolysis, leading to a loss of antibacterial activity.[9]

Stability in Reconstituted Solution

The reconstituted solution of the commercial product is stated to be stable for up to 56 days when stored under refrigeration and protected from light. Over time, the solution may darken, but this color change does not adversely affect the potency within the recommended storage period.

Degradation Pathways

The primary degradation pathway for cephalosporins in aqueous solution is the hydrolysis of the β-lactam ring, which leads to a loss of antibacterial activity.[7] For this compound sodium, a major degradation product has been identified as a dimer, particularly in stability studies of the lyophilized form.[6]

Quantitative Stability Data Summary

| Condition | Observation | Notes |

| pH | Maximum stability at pH 6-8.[4] | Susceptible to acid and base-catalyzed hydrolysis. |

| Temperature | Stable when refrigerated. Degradation increases with temperature.[6] | Lyophilized form shows increased stability after annealing at specific temperatures.[6] |

| Light | Sensitive to light.[4] | Commercial packaging provides adequate protection.[4] |

| Reconstituted Solution | Stable for 56 days under refrigeration. | Solution may darken over time without loss of potency. |

| Degradation Products | Dimer formation observed.[6] | Hydrolysis of the β-lactam ring is a key degradation pathway for cephalosporins.[7] |

Experimental Protocols

Solubility Determination: Shake-Flask Method

A standard method for determining the thermodynamic solubility of a compound is the shake-flask method.[10][11][12]

-

Preparation: An excess amount of this compound sodium is added to a known volume of the desired solvent (e.g., water, buffer of a specific pH, organic solvent) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of this compound sodium in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

Stability Testing: ICH Guidelines and HPLC Analysis

Stability studies for pharmaceutical products are typically conducted following the International Council for Harmonisation (ICH) guidelines.[13][14][15][16][17]

-

Forced Degradation Studies: To understand the degradation pathways, this compound sodium is subjected to stress conditions, including:

-

Hydrolysis: Treatment with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at elevated temperatures.

-

Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Stress: Heating the solid drug substance or a solution.

-

Photostability: Exposing the drug to a combination of visible and UV light.

-

-

Long-Term and Accelerated Stability Studies: The drug product is stored under controlled conditions of temperature and humidity as defined by ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated studies). Samples are withdrawn at specified time points and analyzed.

-

Analytical Method: A stability-indicating HPLC method is crucial for separating and quantifying this compound sodium from its degradation products. A typical method would involve:

-

Column: A reverse-phase column (e.g., C18 or C8).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a wavelength where this compound and its degradation products have significant absorbance (e.g., 254 nm or 280 nm).[18][19]

-

Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness.

-

Visualizations

Caption: Shake-Flask Solubility Determination Workflow.

Caption: Stability Testing Workflow.

Caption: Factors Influencing this compound Sodium Stability.

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound sodium. It is evident that while this compound sodium possesses favorable aqueous solubility for its intended use, its stability is a critical parameter that must be carefully managed through appropriate formulation, pH control, and protection from light and elevated temperatures. The provided experimental protocols offer a framework for researchers to conduct further investigations to generate more comprehensive quantitative data, which is essential for the development of new formulations and for ensuring the quality, safety, and efficacy of this compound-based therapies.

References

- 2. CAS 141195-77-9: this compound sodium | CymitQuimica [cymitquimica.com]

- 3. Buy this compound | 234096-34-5 [smolecule.com]

- 4. medicines.health.europa.eu [medicines.health.europa.eu]

- 5. medkoo.com [medkoo.com]

- 6. WO2005102274A2 - Method of stabilizing disordered this compound sodium salt - Google Patents [patents.google.com]

- 7. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ajopred.com [ajopred.com]

- 9. Photodegradation paths of cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. enamine.net [enamine.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. bioassaysys.com [bioassaysys.com]

- 13. ICH Guidelines for Stability Testing: Protecting Pharma Products [purple-diamond.com]

- 14. upm-inc.com [upm-inc.com]

- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 16. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 17. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 18. jcsp.org.pk [jcsp.org.pk]

- 19. Development of a method for the determination of this compound in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Spectrum of Activity for Cefovecin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro spectrum of activity of Cefovecin, a third-generation cephalosporin (B10832234) antibiotic. The data presented herein is curated from a range of scientific studies and is intended to serve as a comprehensive resource for research and development professionals. This document details the quantitative antimicrobial activity of this compound against key veterinary pathogens, outlines the experimental protocols for its evaluation, and illustrates its mechanism of action.

Introduction to this compound

This compound is a semi-synthetic, extended-spectrum cephalosporin developed for veterinary use in dogs and cats.[1][2] Its notable characteristic is a long elimination half-life, allowing for extended dosing intervals.[1] Like other β-lactam antibiotics, this compound's mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bactericidal effects against susceptible microorganisms.[3][4] It demonstrates broad-spectrum activity against many Gram-positive and Gram-negative bacteria commonly associated with skin, soft tissue, urinary tract, and periodontal infections in companion animals.[1][2] However, it is not effective against Pseudomonas spp. or Enterococcus spp.[5]

Quantitative In Vitro Activity of this compound

The in vitro efficacy of an antimicrobial agent is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC values for this compound against a variety of bacterial pathogens isolated from canine and feline clinical cases. The data includes MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively, as well as the overall range of MICs observed.

Table 1: In Vitro Activity of this compound Against Gram-Positive Aerobic Bacteria

| Bacterial Species | Host | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Staphylococcus intermedius/pseudintermedius | Dog/Cat | 2,641 | - | 0.25 | - | [1][2] |

| Staphylococcus pseudintermedius | Dog/Cat | 152 | - | - | - | [6] |

| Staphylococcus spp. | Dog/Cat | 49 (skin) | - | - | - | [7] |

| Staphylococcus spp. | Dog/Cat | 7 (urinary) | - | - | - | [7] |

| Staphylococcus spp. | Dog/Cat | 60 (otic) | - | - | - | [8] |

| Streptococcus canis (Group G) | Dog | - | - | - | - | [4][9] |

| β-hemolytic Streptococcus spp. | Dog/Cat | 22 | - | - | - | [6][10] |

| Non-hemolytic Streptococcus spp. | Dog/Cat | 28 | - | - | - | [6][10] |

Table 2: In Vitro Activity of this compound Against Gram-Negative Aerobic Bacteria

| Bacterial Species | Host | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Escherichia coli | Dog/Cat | 2,641 | - | 1.0 | - | [1][2] |

| Escherichia coli | Dog/Cat | 22 | - | - | - | [6] |

| Escherichia coli | Dog/Cat | 4 (skin) | - | - | - | [7] |

| Escherichia coli | Dog/Cat | 5 (urinary) | - | - | - | [7] |

| Escherichia coli | Dog/Cat | 9 (otic) | - | - | - | [8] |

| Pasteurella multocida | Cat | 2,641 | - | 0.06 | - | [1][2] |

| Pasteurella multocida | Cat | 9 | - | - | - | [6] |

| Proteus mirabilis | Dog/Cat | 71 | - | - | - | [6] |

| Proteus spp. | Dog/Cat | 25 | - | - | - | [6][10] |

| Proteus spp. | Dog/Cat | 4 (skin) | - | - | - | [7] |

| Proteus spp. | Dog/Cat | 2 (urinary) | - | - | - | [7] |

| Proteus spp. | Dog/Cat | 12 (otic) | - | - | - | [8] |

| Klebsiella spp. | Dog/Cat | - | - | - | - | [1] |

Table 3: In Vitro Activity of this compound Against Anaerobic Bacteria

| Bacterial Species | Host | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Bacteroides spp. | Cat | - | - | - | - | [3] |

| Fusobacterium spp. | Cat | - | - | - | - | [3] |

| Porphyromonas gingivalis | Dog | - | - | - | - | [3] |

| Prevotella intermedia | Dog | - | - | - | - | [3] |

| Prevotella spp. | Dog | - | - | - | - | [1] |

| Porphyromonas spp. | Dog | - | - | - | - | [1] |

Experimental Protocols

The determination of this compound's in vitro activity is primarily conducted using standardized antimicrobial susceptibility testing methods. The most frequently cited protocol is the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1][2]

Broth Microdilution Method (CLSI Guidelines)

The broth microdilution method is a standardized procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

1. Preparation of Materials:

-

This compound Stock Solution: A stock solution of this compound is prepared at a known concentration.

-

Microdilution Plates: 96-well microtiter plates are used.

-

Growth Media: Cation-adjusted Mueller-Hinton broth is typically used for aerobic bacteria.[1] For fastidious organisms like Streptococcus spp., the media is often supplemented with 3% lysed horse blood.[1] For anaerobic bacteria, Wilkins-Chalgren anaerobe broth is utilized.[1]

-

Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific turbidity, usually equivalent to a 0.5 McFarland standard.

2. Serial Dilution:

-

A two-fold serial dilution of the this compound stock solution is performed across the wells of the microtiter plate using the appropriate growth medium. This creates a range of this compound concentrations to be tested.[1]

3. Inoculation:

-

Each well is inoculated with a standardized amount of the bacterial suspension. The final inoculum concentration in each well is typically around 5 x 10^5 colony-forming units (CFU)/mL.

4. Incubation:

-

The inoculated plates are incubated under specific conditions.

-

Aerobic Bacteria: Incubated at 35-37°C for 16-20 hours in ambient air.

-

Anaerobic Bacteria: Incubated at 37°C for 46-48 hours in an anaerobic atmosphere.[11]

-

5. Determination of MIC:

-

Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.[1]

6. Quality Control:

-

Reference strains with known MIC values, such as those from the American Type Culture Collection (ATCC), are tested concurrently to ensure the accuracy and reproducibility of the results.[12]

Mechanism of Action and Associated Pathways

This compound, as a third-generation cephalosporin, exerts its bactericidal effect by targeting and inhibiting the synthesis of the bacterial cell wall. This process is crucial for the integrity and survival of the bacterium.

Inhibition of Bacterial Cell Wall Synthesis

The primary mechanism of action of this compound involves its binding to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. Peptidoglycan is a critical component of the bacterial cell wall, providing structural support and protection. By binding to PBPs, this compound blocks the transpeptidation step in peptidoglycan synthesis, which is responsible for cross-linking the peptide chains. This disruption leads to the formation of a defective cell wall, ultimately causing cell lysis and bacterial death.[4][5]

Caption: Mechanism of action of this compound.

Experimental Workflow for MIC Determination

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Caption: Workflow for MIC determination.

Conclusion

This compound demonstrates potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria that are significant pathogens in canine and feline infections. The standardized methodologies, primarily those outlined by the CLSI, provide a reliable framework for assessing its antimicrobial spectrum. The bactericidal action of this compound, achieved through the inhibition of cell wall synthesis, underscores its efficacy as a therapeutic agent. This technical guide serves as a foundational resource for further research into the applications and development of this compound and related antimicrobial compounds.

References

- 1. Antimicrobial Activity and Spectrum of this compound, a New Extended- Spectrum Cephalosporin, against Pathogens Collected from Dogs and Cats in Europe and North America - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial activity and spectrum of this compound, a new extended- spectrum cephalosporin, against pathogens collected from dogs and cats in Europe and North America - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 4. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. Antimicrobial Activity of this compound Against Bacterial Pathogens Isolated From Clinical Samples of Dogs and Cats in São Paulo, Brazil - WSAVA2009 - VIN [vin.com]

- 8. Antimicrobial Activity of this compound Against Bacterial Pathogens Isolated From Clinical Samples of Dogs and Cats in São Paulo, Brazil - WSAVA2009 - VIN [vin.com]

- 9. zoetisus.com [zoetisus.com]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. researchgate.net [researchgate.net]

- 12. avmajournals.avma.org [avmajournals.avma.org]

An In-depth Technical Guide on the Binding Affinity of Cefovecin to Penicillin-Binding Proteins (PBPs)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cefovecin and its Mechanism of Action

This compound is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] It is utilized in veterinary medicine for the treatment of skin and soft tissue infections in dogs and cats, particularly those caused by susceptible strains of Staphylococcus intermedius, Streptococcus canis, and Pasteurella multocida.[2][3] Like other β-lactam antibiotics, this compound exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[3]

The primary molecular targets of this compound are the Penicillin-Binding Proteins (PBPs), which are membrane-associated enzymes crucial for the final steps of peptidoglycan biosynthesis.[4] Peptidoglycan is an essential polymer that provides structural integrity to the bacterial cell wall. By binding to and inactivating PBPs, this compound inhibits the transpeptidation reaction that cross-links the peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[4] The high degree of plasma protein binding of this compound contributes to its long elimination half-life.[1][2] While effective against many pathogens, this compound is not active against species of Pseudomonas or Enterococcus.[2][3]

Quantitative Binding Data

As previously stated, specific quantitative data on the binding affinity of this compound to various PBPs is not available in the reviewed literature. To illustrate how such data is typically presented, the following table summarizes the 50% inhibitory concentrations (IC50) for a representative advanced-generation cephalosporin, ceftobiprole (B606590), against key PBPs in several bacterial species. Lower IC50 values indicate a higher binding affinity.

Table 1: Illustrative PBP Binding Affinities of a Representative Cephalosporin (Ceftobiprole)

| Cephalosporin | Bacterial Species | PBP | IC50 (µg/mL) | Reference |

| Ceftobiprole | Escherichia coli MC4100 | PBP1a | 4 | [5] |

| PBP1b | 8 | [5] | ||

| PBP2 | 3 | [5] | ||

| PBP3 | 0.1 | [5] | ||

| PBP4 | 8 | [5] | ||

| Ceftobiprole | Pseudomonas aeruginosa PAO1 | PBP1a | 0.8 | [5] |

| PBP1b | 2 | [5] | ||

| PBP3 | 0.2 | [5] | ||

| PBP4 | 2 | [5] | ||

| Ceftobiprole | Staphylococcus aureus (MSSA) | PBP1 | 0.5 | [5] |

| PBP2 | 0.25 | [5] | ||

| PBP3 | 0.5 | [5] | ||

| PBP4 | 8 | [5] | ||

| Ceftobiprole | Staphylococcus aureus (MRSA) | PBP2a | 0.5 | [5] |

| Ceftobiprole | Streptococcus pneumoniae (Pen-S) | PBP1a | 0.12 | [5] |

| PBP1b | 0.25 | [5] | ||

| PBP2a | 0.25 | [5] | ||

| PBP2b | 2 | [5] | ||

| PBP2x | 0.06 | [5] | ||

| PBP3 | 1 | [5] |

Note: This data is for ceftobiprole and is intended to be illustrative of the types of quantitative binding affinity data determined for cephalosporins.

Signaling Pathway and Mechanism of Action Visualization

The inhibitory action of this compound on bacterial cell wall synthesis can be visualized as a signaling pathway. The following diagram illustrates the mechanism of PBP inhibition by a cephalosporin like this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the binding affinity of cephalosporins to PBPs. These protocols are based on established techniques and can be adapted for the study of this compound.

This assay is a common method for determining the IC50 of a β-lactam for specific PBPs.

Experimental Workflow Visualization

Detailed Methodology:

-

Preparation of Bacterial Membranes:

-

Grow the bacterial strain of interest (e.g., Staphylococcus pseudintermedius) to the mid-logarithmic phase in an appropriate broth medium.

-

Harvest the cells by centrifugation at 4°C.

-

Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Resuspend the cells in the same buffer and lyse them by sonication or using a French press.

-

Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.

-

Resuspend the membrane pellet in a storage buffer and determine the total protein concentration.

-

-

Competitive Binding Assay:

-

In a series of microcentrifuge tubes, incubate a fixed amount of the prepared bacterial membranes with varying concentrations of this compound for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

-

Add a fixed, saturating concentration of a fluorescently labeled penicillin derivative, such as Bocillin-FL, to each tube and incubate for an additional period (e.g., 10-15 minutes).

-

-

Detection and Analysis:

-

Stop the binding reaction by adding SDS-PAGE sample buffer and heating the samples.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager.

-

Quantify the fluorescence intensity of each PBP band using densitometry software.

-

Plot the percentage of Bocillin-FL binding (relative to a control with no this compound) against the logarithm of the this compound concentration.

-

Determine the IC50 value for each PBP by fitting the data to a dose-response curve.

-

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Experimental Workflow Visualization

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. zoetisus.com [zoetisus.com]

- 5. Binding of Ceftobiprole and Comparators to the Penicillin-Binding Proteins of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of Cefovecin: A Cross-Species Comparative Analysis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cefovecin is a third-generation cephalosporin (B10832234) antibiotic notable for its extended-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Marketed as Convenia®, its unique pharmacokinetic profile, characterized by a remarkably long elimination half-life in certain species, has positioned it as a convenient long-acting injectable therapeutic.[2] This attribute is primarily linked to its high degree of plasma protein binding.[3] Understanding the significant variability in this compound's pharmacokinetics across different animal species is crucial for its safe and effective use, as well as for the development of novel long-acting antimicrobial agents. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound in various animal species, detailing experimental methodologies and presenting comparative data to aid researchers, scientists, and drug development professionals.

Data Presentation: Comparative Pharmacokinetics of this compound

The following tables summarize the key pharmacokinetic parameters of this compound administered via subcutaneous (SC) or intravenous (IV) routes in various animal species. All data is presented as mean ± standard deviation where available.

Table 1: Pharmacokinetic Parameters of this compound in Domestic and Common Laboratory Animals

| Species | Dose (mg/kg) & Route | Cmax (µg/mL) | Tmax (h) | t½ (h) | Bioavailability (%) | Protein Binding (%) | Reference(s) |

| Dog | 8 SC | 121 ± 51 | ~6 | 133 ± 16 | 100 | 98.5 - 98.7 | [4][5][6] |

| Cat | 8 SC | 141 ± 12 | ~2 | 166 ± 18 | 99 | 99.5 - 99.8 | [4][5] |

| Rhesus Macaque (Macaca mulatta) | 8 SC | 78 | 0.95 | 6.6 | - | 93.8 - 97.8 | [4] |

| C57BL/6 Mouse | 8 SC | 78.18 | 0.25 | 1.07 | - | >98 | [7] |

| C57BL/6 Mouse | 40 SC | 411.54 | 0.5 | 0.84 | - | >98 | [6][7] |

Table 2: Pharmacokinetic Parameters of this compound in Exotic and Other Animal Species

| Species | Dose (mg/kg) & Route | Cmax (µg/mL) | Tmax (h) | t½ (h) | Bioavailability (%) | Protein Binding (%) | Reference(s) |

| African Lion (Panthera leo) | 4 SC | 9.73 ± 1.01 | ~4 | 111.4 ± 73.1 | - | - | |

| African Lion (Panthera leo) | 8 SC | 18.35 ± 0.94 | ~4 | 115.1 ± 35.7 | - | - | |

| Alpaca (Vicugna pacos) | 8 IV | - | - | 10.3 | - | - | |

| Alpaca (Vicugna pacos) | 8 SC | 108 | 2.8 | 16.9 | 143 | - | |

| Hermann's Tortoise (Testudo hermanni) | 8 SC | 24.92 ± 4.88 | 1.22 ± 1.14 | - | - | 41.3 - 47.5 | [8] |

Note: Some data points are approximate or represent a range as reported in the literature. "-" indicates data not available in the cited sources.

Experimental Protocols

The pharmacokinetic studies of this compound across different species generally follow a standardized workflow. The methodologies detailed below are a synthesis of protocols described in the referenced literature.

Animal Subjects and Housing

Healthy, adult animals of the target species are typically used. Animals are housed in appropriate facilities with controlled environmental conditions (temperature, humidity, light/dark cycle) and provided with food and water ad libitum. A period of acclimatization is allowed before the commencement of the study. For cross-over studies, a washout period of sufficient duration is implemented between treatments.

Drug Administration

This compound is commercially available as a lyophilized powder that is reconstituted with sterile water for injection to a final concentration of 80 mg/mL.[4]

-

Subcutaneous (SC) Administration: A single dose, typically 8 mg/kg of body weight, is administered subcutaneously.[4] The injection site, often in the dorsoscapular region, is clipped and aseptically prepared.[5]

-

Intravenous (IV) Administration: For studies determining absolute bioavailability, a single bolus of this compound is administered intravenously, usually through a catheter placed in a suitable vein (e.g., cephalic vein in dogs and cats).[9]

Blood Sample Collection

Blood samples are collected at predetermined time points post-administration. A typical sampling schedule might include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 168, 336, and 504 hours. The exact schedule is adapted based on the expected half-life of the drug in the species being studied. Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma. Plasma samples are then stored at -20°C or -80°C until analysis.

Analytical Methodology: this compound Quantification

The concentration of this compound in plasma samples is determined using validated analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation (Protein Precipitation): To a small volume of plasma (e.g., 100 µL), a protein precipitating agent such as methanol (B129727) or acetonitrile (B52724) is added, often in a 1:1 ratio.[11] The mixture is vortexed and then centrifuged at high speed (e.g., 4500 rpm for 25 minutes) to pellet the precipitated proteins.[11] The resulting supernatant is filtered through a 0.22 µm filter before injection into the HPLC system.[11]

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 or C8 column (e.g., XBridge C8, 3.5 µm, 4.6 x 250 mm) is commonly used.[10]

-

Mobile Phase: An isocratic or gradient mobile phase is employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 3.5) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 89:11, v/v).[10]

-

Flow Rate: A typical flow rate is around 0.85 mL/min.[10]

-

Detection: this compound is detected by UV absorbance at a wavelength of approximately 254 nm or 280 nm.[10][11]

-

-

Quantification: A standard curve is generated using known concentrations of this compound in blank plasma, and the concentrations in the study samples are determined by interpolation from this curve. The limit of quantification is typically around 0.1 µg/mL.[10]

b) LC-MS/MS Method

For higher sensitivity and selectivity, LC-MS/MS methods are employed.

-

Sample Preparation: Similar to the HPLC-UV method, sample preparation involves protein precipitation. Solid-phase extraction (SPE) may also be used for cleaner samples.

-

Chromatographic and Mass Spectrometric Conditions: The specific conditions, including the column, mobile phase gradient, and mass spectrometer settings (e.g., ion transitions for multiple reaction monitoring), are optimized for the analysis of this compound.

Pharmacokinetic Analysis

The plasma concentration-time data for each animal is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, elimination half-life (t½), area under the curve (AUC), bioavailability (F), and clearance (Cl).

Mandatory Visualizations

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a generalized workflow for a pharmacokinetic study.

Caption: A flowchart illustrating the key stages of a typical in-vivo pharmacokinetic study of this compound.

Caption: A diagram illustrating how high plasma protein binding of this compound creates a reservoir, leading to a prolonged half-life.

Conclusion

The pharmacokinetics of this compound exhibit remarkable interspecies variation, which is strongly correlated with the degree of plasma protein binding. In species such as dogs and cats, where protein binding is very high, this compound has an exceptionally long half-life, allowing for extended dosing intervals.[6] Conversely, in species with lower protein binding, the half-life is significantly shorter, rendering it unsuitable as a long-acting antibiotic. The data and protocols presented in this guide underscore the importance of species-specific pharmacokinetic studies in veterinary drug development and clinical practice. For researchers and drug development professionals, the unique properties of this compound serve as an important case study in the design of long-acting parenteral antimicrobial therapies.

References

- 1. This compound | C17H19N5O6S2 | CID 6336480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Plasma protein binding - Wikipedia [en.wikipedia.org]

- 4. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 5. zoetisus.com [zoetisus.com]

- 6. Pharmacokinetics of Single-bolus Subcutaneous this compound in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of Single-bolus Subcutaneous this compound in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. avmajournals.avma.org [avmajournals.avma.org]

- 9. Pharmacokinetics of this compound in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of a method for the determination of this compound in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jcsp.org.pk [jcsp.org.pk]

Cefovecin: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure and chemical properties of Cefovecin, a third-generation cephalosporin (B10832234) antibiotic. The document details its mechanism of action, pharmacokinetic profile, and antimicrobial activity, supported by quantitative data, experimental protocols, and visualizations to facilitate a comprehensive understanding for research and development applications.

Molecular Structure

This compound is a semi-synthetic, broad-spectrum antibacterial agent belonging to the cephalosporin class of antibiotics.[1] Its chemical structure is foundational to its long-acting properties and efficacy.

The molecular framework of this compound features a bicyclic nucleus, which consists of a four-membered beta-lactam ring fused to a six-membered dihydrothiazine ring, a characteristic of cephalosporins.[1] This core is crucial for its antibacterial activity. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[1][2]

Key structural attributes include:

-

A (2Z)-methoxyimino-2-(2-tritylaminothiazol-4-yl)acetic acid group at the C-7 position: This side chain enhances the molecule's stability against β-lactamase enzymes, which are a common mechanism of bacterial resistance.[1]

-

A tetrahydrofuran (B95107) ring at the C-3 position: This substituent is critical for improving solubility and promoting high plasma protein binding, which contributes to its extended half-life.[1]

The active pharmaceutical ingredient is typically this compound sodium, the monosodium salt form.[1][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₉N₅O₆S₂ | [1][2] |

| Molecular Weight | 453.5 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in water | [1][4] |

| InChI | InChI=1S/C17H19N5O6S2/c1-27-21-10(8-6-30-17(18)19-8)13(23)20-11-14(24)22-12(16(25)26)7(5-29-15(11)22)9-3-2-4-28-9/h6,9,11,15H,2-5H2,1H3,(H2,18,19)(H,20,23)(H,25,26)/b21-10-/t9-,11+,15+/m0/s1 | [1] |

| InChI Key | ZJGQFXVQDVCVOK-QFKLAVHZSA-N | [1] |

| Canonical SMILES | CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)O | [1] |

| Isomeric SMILES | CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2C3N(C2=O)C(=C(CS3)[C@@H]4CCCO4)C(=O)O | [5] |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Stability | Stable under recommended storage conditions.[1] The lyophilized powder and reconstituted product demonstrate acceptable photostability in commercial packaging.[4] | [1][4] |

Mechanism of Action

As a β-lactam antibiotic, this compound's mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][6] It covalently binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final stages of peptidoglycan synthesis.[2] This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains, which is crucial for the integrity of the bacterial cell wall.[2] The resulting weakened cell wall leads to cell lysis and bacterial death.[2][3] this compound has bactericidal activity.[7] Due to its high protein-binding nature, it is not effective against Pseudomonas species or Enterococcus species.[8][9]

Pharmacokinetics

This compound exhibits a unique pharmacokinetic profile characterized by a long elimination half-life, which is attributed to its high degree of plasma protein binding and slow renal excretion.[10][11] Following subcutaneous injection, it is rapidly and completely absorbed.[6]

Table 2: Pharmacokinetic Parameters of this compound in Various Species

| Parameter | Dog | Cat | Hen | Green Iguana | African Lion (8 mg/kg) | Tiger |

| Dose | 8 mg/kg SC | 8 mg/kg SC | 10 mg/kg SC | 10 mg/kg SC | 8 mg/kg SC | 8 mg/kg IM |

| Tmax (Time to Peak Plasma Concentration) | ~6 hours | ~2 hours | - | - | - | - |

| Cmax (Peak Plasma Concentration) | 120 µg/mL | 141 µg/mL | 6 ± 2 µg/mL | 35 ± 12 µg/mL | 52.8 ± 12.0 µg/mL | - |

| t½ (Elimination Half-life) | 5.5 days (~133 hours) | 6.9 days (~166 hours) | 0.9 ± 0.3 hours | 3.9 hours | 115.1 ± 35.7 hours | 227.8 ± 29.3 hours |

| Bioavailability | ~99% | ~99% | - | - | - | - |

| Protein Binding | 96.0% - 98.7% | >99% (99.8%) | - | 41.3% - 47.5% | - | 98% |

| Volume of Distribution (Vd) | 0.1 L/kg | 0.09 L/kg | 1.6 ± 0.5 L/kg | 0.3 L/kg | - | - |

| Clearance | - | 0.35 ± 0.04 mL/h/kg | 1252 ± 185 mL/h/kg | 53 mL/h/kg | - | - |

| Source(s) | [4][6][8][12] | [6][8][12][13] | [14] | [14] | [10] | [15] |

Antimicrobial Activity

This compound demonstrates bactericidal activity against a broad spectrum of gram-positive and gram-negative pathogens.[16] It is particularly effective against bacteria commonly associated with skin, soft tissue, and urinary tract infections in canines and felines.[16][17]

Table 3: Minimum Inhibitory Concentration (MIC) of this compound for Key Pathogens

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Source(s) |

| Staphylococcus intermedius | - | 0.25 | [16][17][18] |

| Staphylococcus pseudintermedius | - | 0.25 | [12] |

| Streptococcus canis (β-hemolytic) | - | ≤ 0.06 | [18] |

| Escherichia coli | - | 1.0 | [16][17][18] |

| Pasteurella multocida | - | 0.06 | [16][17] |

| Proteus mirabilis | - | 0.25 | [18] |

MIC₅₀: Minimum inhibitory concentration for 50% of isolates. MIC₉₀: Minimum inhibitory concentration for 90% of isolates.

Experimental Protocols

The in vitro activity of this compound is determined using broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Bacterial Isolates: Clinical isolates are cultured to ensure purity.

-

Inoculum Preparation: A standardized inoculum of the bacterial isolate is prepared, typically adjusted to a 0.5 McFarland standard.

-

Microdilution Plates: Customized microdilution plates containing serial twofold dilutions of this compound (e.g., ranging from 0.06 to 32 µg/ml) are used.[16]

-

Inoculation: The prepared bacterial suspension is inoculated into the wells of the microdilution plates.

-

Incubation: Plates are incubated under appropriate atmospheric and temperature conditions for a specified period (e.g., 18-24 hours).

-

MIC Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[16]

This protocol outlines a method for quantifying this compound concentrations in plasma samples.

Protocol:

-

Sample Preparation (Solid-Phase Extraction):

-

HPLC System:

-

A reversed-phase HPLC system equipped with a C8 or C18 column and a UV detector is used.[11]

-

Mobile Phase: A gradient mixture of an ammonium (B1175870) acetate (B1210297) buffer (e.g., 10 mM, pH 3.5) and acetonitrile (B52724) is commonly employed.[11]

-

Flow Rate: A typical flow rate is around 0.85 mL/min.[11]

-

Detection: this compound is quantified by UV detection at a wavelength of 280 nm.[11]

-

-

Quantification:

-

A standard curve is generated using plasma samples spiked with known concentrations of this compound (e.g., 0.5 to 200 µg/mL).[11]

-

The concentration of this compound in the test samples is determined by comparing their peak areas to the standard curve.

-

Synthesis and Purification

The synthesis of this compound is a multi-step process that builds upon the core cephalosporin structure.[5] It typically starts with a cephem intermediate, which is then acylated with a methoxyimino-substituted amino-thiazole side chain.[5] A key step is the attachment of the tetrahydrofuran ring at the C-3 position.[5] The final product, this compound sodium, is purified and stabilized through lyophilization (freeze-drying) to create an injectable formulation.[5] An improved process involves reacting a THF Cephem compound with an MAEM compound, followed by purification steps that can include dissolution in an acetone (B3395972) and water mixture, treatment with activated carbon, and precipitation with acetone to achieve high chromatographic purity.[19]

Stability and Storage

This compound sodium is a hygroscopic, amorphous material that should be stored in moisture-protective containers.[4] The veterinary medicinal product as packaged for sale has a shelf life of 3 years when stored in a refrigerator (2 °C – 8 °C).[20] After reconstitution with sterile water for injection, the solution is stable for 28 days under refrigeration.[20] Studies have shown that annealing amorphous lyophilized this compound sodium at temperatures such as 60°C and 75°C can increase its thermal stability and reduce the formation of degradation products over time.[21] The reconstituted solution should be protected from light.[12]

References

- 1. Buy this compound | 234096-34-5 [smolecule.com]

- 2. This compound | C17H19N5O6S2 | CID 6336480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Sodium | C17H18N5NaO6S2 | CID 23690298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medicines.health.europa.eu [medicines.health.europa.eu]

- 5. This compound [sitem.herts.ac.uk]

- 6. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. medkoo.com [medkoo.com]

- 10. avmajournals.avma.org [avmajournals.avma.org]

- 11. Pharmacokinetics of Single-bolus Subcutaneous this compound in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. zoetisus.com [zoetisus.com]

- 13. Pharmacokinetics of this compound in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Selected pharmacokinetic parameters for this compound in hens and green iguanas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PHARMACOKINETIC PARAMETERS OF this compound SODIUM (CONVENIA) IN CAPTIVE TIGERS ( PANTHERA TIGRIS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antimicrobial Activity and Spectrum of this compound, a New Extended- Spectrum Cephalosporin, against Pathogens Collected from Dogs and Cats in Europe and North America - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antimicrobial activity and spectrum of this compound, a new extended- spectrum cephalosporin, against pathogens collected from dogs and cats in Europe and North America - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. avmajournals.avma.org [avmajournals.avma.org]

- 19. WO2018229580A1 - An improved process for the preparation of this compound sodium - Google Patents [patents.google.com]

- 20. ec.europa.eu [ec.europa.eu]

- 21. WO2005102274A2 - Method of stabilizing disordered this compound sodium salt - Google Patents [patents.google.com]

An In-depth Technical Guide to the Degradation Pathways and Byproducts of Cefovecin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefovecin is a third-generation cephalosporin (B10832234) antibiotic utilized in veterinary medicine, prized for its extended-spectrum activity and long half-life. A thorough understanding of its degradation pathways and the resulting byproducts is critical for ensuring its stability, safety, and efficacy. This technical guide provides a comprehensive overview of the known and potential degradation routes of this compound, supported by experimental methodologies and data presentation to aid in further research and development. In vivo, this compound is notably stable, with the majority of the drug being excreted unchanged in the urine and bile, indicating minimal metabolic degradation.[1][2] Therefore, this guide will focus on the chemical degradation of this compound under various stress conditions.

Core Degradation Pathways

Based on patent literature and the known chemistry of cephalosporins, this compound is susceptible to degradation through several primary pathways, including hydrolysis, photodegradation, isomerization, and dimerization.[3] Thermal stress can also contribute to its degradation.

Hydrolytic Degradation

Hydrolysis is a principal degradation pathway for β-lactam antibiotics like this compound. The central mechanism involves the cleavage of the strained β-lactam ring, which is susceptible to nucleophilic attack by water. This process is significantly influenced by pH. In acidic or alkaline conditions, the rate of hydrolysis can be accelerated.

Potential Hydrolytic Byproducts:

-

β-Lactam Ring-Opened Products: The primary consequence of hydrolysis is the opening of the β-lactam ring, leading to the formation of a biologically inactive penicilloic acid-like structure.

-

Other Hydrolysis Products: Depending on the specific conditions, further degradation of the molecule can occur. For other cephalosporins, this can include the formation of various lactones and aldehyde derivatives.[4]

Photodegradation

This compound is known to be light-sensitive.[5] Exposure to light, particularly UV radiation, can induce photochemical reactions that lead to the degradation of the molecule. The reconstituted product is noted to potentially darken over time, which can be indicative of photodegradation.[6]

Potential Photodegradation Byproducts:

-

Isomers: Photoisomerization is a common photodegradation pathway for cephalosporins containing a methoxyimino group, which can lead to the formation of inactive isomers.[7]

-

Ring Cleavage and Rearrangement Products: The energy from light absorption can lead to the cleavage of the cephem ring system and other molecular rearrangements, resulting in a variety of degradation products.

Isomerization

Isomerization represents a significant degradation pathway for this compound. The formation of isomers can lead to a reduction in therapeutic efficacy as different stereoisomers can have varied biological activity.

Known Isomerization Byproducts:

-

This compound R-Isomer: The existence of the this compound R-Isomer is documented, and it is available as a reference standard, indicating that it is a recognized impurity and potential degradant.[4]

Dimerization

The formation of dimers is another potential degradation pathway mentioned in the patent literature for this compound sodium salt.[3] This involves the reaction of two this compound molecules to form a larger, dimeric structure.

Potential Dimerization Byproducts:

-

The exact structures of this compound dimers are not detailed in the available literature, but they would result from intermolecular reactions, likely involving the β-lactam ring or other reactive functional groups.

Thermal Degradation

Elevated temperatures can accelerate the degradation of this compound. Amorphous forms of cephalosporins are generally less stable than their crystalline counterparts, and the presence of water can increase the rate of thermal decomposition.[8]

Potential Thermal Degradation Byproducts:

-

Thermal stress can promote hydrolysis, isomerization, and other degradation reactions, leading to a complex mixture of byproducts.

Summary of Potential Degradation Byproducts

While specific quantitative data for this compound degradation is not extensively available in public literature, a qualitative summary of potential and known byproducts can be compiled.

| Degradation Pathway | Potential/Known Byproducts |

| Hydrolysis | β-Lactam ring-opened products |

| Photodegradation | Isomers (e.g., anti-isomer), Ring cleavage and rearrangement products |

| Isomerization | This compound R-Isomer |

| Dimerization | This compound dimers |

| Thermal | A mixture of products from accelerated hydrolysis, isomerization, etc. |

| Other Impurities | Unspecified impurities (e.g., "this compound Impurity 3") are available as reference standards, suggesting other degradants.[9] |

Experimental Protocols

To investigate the degradation of this compound, forced degradation studies are essential. These studies expose the drug to stress conditions to generate degradation products and establish stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies for this compound should be conducted according to ICH guidelines, including the following conditions:[10]

-

Acidic Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 M HCl) at room temperature and elevated temperature (e.g., 60°C).

-

Alkaline Hydrolysis: Treat a solution of this compound with a base (e.g., 0.1 M NaOH) at room temperature.

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose solid this compound to dry heat (e.g., 105°C) for a specified period.

-

Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light.

Analytical Methodology: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its degradation products. Several HPLC methods for the determination of this compound in plasma have been published and can be adapted for this purpose.

Example HPLC Method for this compound Analysis: [9]

-

Column: XBridge C8 (3.5 µm) 4.6 × 250 mm

-

Mobile Phase: 10 mM ammonium (B1175870) acetate (B1210297) (pH 3.5) and acetonitrile (B52724) (89:11, v/v)

-

Flow Rate: 0.85 mL/min

-

Detection: UV at 280 nm

-

Sample Preparation: Solid-phase extraction using Oasis HLB cartridges.

Another Example HPLC Method: [11]

-

Column: Kinetex 5-µm, C-18, 4.6×150 mm

-

Mobile Phase: Acetonitrile, water, and methanol (B129727) (60:20:20, v/v) with pH adjusted to 3.1 with acetic acid.

-

Flow Rate: 0.7 mL/min

-

Detection: UV at 254 nm

These methods would need to be validated for their stability-indicating properties by demonstrating that degradation products are well-resolved from the parent this compound peak and from each other.

Visualizations

Logical Workflow for this compound Degradation Analysis

References

- 1. Phototransformation of cephalosporin antibiotics in an aqueous environment results in higher toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biotic and abiotic degradation of four cephalosporin antibiotics in a lake surface water and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thermal decomposition of amorphous beta-lactam antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quality Control Chemicals (QCC) [qcchemical.com]

- 10. medkoo.com [medkoo.com]

- 11. This compound Impurity 1 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

The Keystone of Longevity: Unraveling the Role of High Protein Binding in Cefovecin's Extended Half-Life

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 19, 2025

Abstract

Cefovecin, a third-generation cephalosporin (B10832234), stands out in veterinary medicine due to its remarkably long elimination half-life, allowing for a single injection to provide a therapeutic duration of up to two weeks in dogs and cats. This unique pharmacokinetic profile is intrinsically linked to its extensive and reversible binding to plasma proteins. This technical guide delves into the core mechanisms by which high protein binding governs the prolonged half-life of this compound. We will explore the intricate relationship between protein binding and renal clearance, summarize key pharmacokinetic parameters across various species, and provide detailed methodologies for the pivotal experiments used to characterize these properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of pharmacokinetics and the development of long-acting therapeutics.

Introduction

The efficacy of an antimicrobial agent is not solely dependent on its intrinsic bactericidal or bacteriostatic activity but is also critically influenced by its pharmacokinetic and pharmacodynamic (PK/PD) properties. A key parameter governing the dosing frequency of a drug is its elimination half-life (t½). This compound (marketed as Convenia®) is a prime example of a drug where a profound understanding of its pharmacokinetic properties, particularly its high degree of plasma protein binding, has led to the development of a convenient and effective long-acting formulation for companion animals.[1][2]

In dogs and cats, this compound exhibits an exceptionally long half-life of approximately 5.5 to 6.9 days, respectively.[3][4] This is in stark contrast to many other cephalosporins, which are typically cleared from the body much more rapidly. The cornerstone of this extended duration of action is its high affinity for plasma proteins, primarily albumin.[3][5] This technical guide will dissect the fundamental principles underlying this relationship, providing a detailed examination of the experimental evidence and methodologies.

The Mechanism: How High Protein Binding Extends Half-Life

The prolonged half-life of this compound is a direct consequence of its extensive and reversible binding to plasma proteins. This binding creates a circulating reservoir of the drug, with only the unbound (free) fraction being pharmacologically active and available for distribution to tissues and, crucially, for elimination by the kidneys.[6]

The primary route of elimination for this compound is renal excretion of the unchanged drug.[5][7] The process of renal clearance involves three key steps: glomerular filtration, active tubular secretion, and tubular reabsorption. High protein binding significantly impacts the first and most crucial of these steps for this compound.

-

Reduced Glomerular Filtration: The glomeruli of the kidneys act as filters, allowing small molecules, including unbound drugs, to pass from the blood into the filtrate, which eventually becomes urine. Plasma proteins, such as albumin, are too large to pass through the glomerular filtration barrier. Consequently, the fraction of this compound that is bound to these proteins is not filtered and remains in circulation. With protein binding levels often exceeding 98% in dogs and cats, only a very small fraction of the total this compound concentration in the blood is available for filtration at any given time.[3][8][9] This drastically reduces the rate of its renal clearance and is a primary driver of its long half-life.

-

Tubular Secretion and Reabsorption: While glomerular filtration is the main pathway affected, the renal tubules also play a role. Active tubular secretion, mediated by transporters such as Organic Anion Transporters (OATs), can move drugs from the blood into the tubular fluid.[10] Conversely, tubular reabsorption can reclaim substances from the filtrate back into the bloodstream. For some cephalosporins, tubular reabsorption, potentially mediated by peptide transporters (PEPTs) on the apical membrane of the tubular cells, can further contribute to a longer half-life.[2] It is speculated that active renal reabsorption of this compound occurs in dogs and cats, further contributing to its extended half-life, as plasma clearance is well below the normal glomerular filtration rate in these species.[11] In contrast, in species like non-human primates where this compound has a much shorter half-life, renal clearance rates approximate plasma clearance rates, suggesting a lack of significant active renal reabsorption.[11]

The following diagram illustrates the logical relationship between high protein binding and the extended half-life of this compound.

Figure 1. The central role of high protein binding in reducing this compound's renal clearance and extending its half-life.

Quantitative Data Summary

The extent of plasma protein binding and the resulting elimination half-life of this compound vary significantly across different species. This species-specific variation underscores the importance of high protein binding for its long-acting nature. The following tables summarize key quantitative data from published studies.

Table 1: this compound Plasma Protein Binding in Various Species

| Species | Protein Binding (%) | This compound Concentration (µg/mL) | Reference(s) |

| Dog | 96.0 - 98.7 | 10 - 100 | [10] |

| Cat | 99.5 - 99.8 | 10 - 100 | [8][12] |

| Cynomolgus Macaque | 96.2 - 97.9 | 0.5 - 50 | [13] |

| Rhesus Macaque | 93.8 - 97.8 | 0.5 - 50 | [13] |

| Squirrel Monkey | 83.6 - 92.1 | 0.5 - 50 | [13] |

| Cheetah | ~99.9 | Not Specified | |

| Tiger | 98 | Not Specified | |

| Horse | 91.8 - 94.0 | 1 - 10 | |

| Koala | 5.8 - 17.3 | 10 |

Table 2: Pharmacokinetic Parameters of this compound in Various Species (8 mg/kg subcutaneous dose)

| Species | Elimination Half-Life (t½) (hours) | Maximum Plasma Concentration (Cmax) (µg/mL) | Reference(s) |

| Dog | 133 | 121 | [10] |

| Cat | 166 | 141 | [12] |

| C57BL/6 Mouse | 1.07 | 78.18 | [3] |

| Cynomolgus Macaque | 4.95 | Not Specified | [11] |

| Rhesus Macaque | 8.40 | Not Specified | [11] |

| African Lion | 111 - 115 | 9.73 - 18.35 |

Experimental Protocols

The determination of this compound's protein binding and pharmacokinetic profile relies on a series of well-established experimental techniques. The following sections provide detailed methodologies for the key experiments cited in this guide.

Determination of Plasma Protein Binding

Two primary methods are widely accepted for the accurate determination of plasma protein binding: equilibrium dialysis and ultrafiltration.

4.1.1. Equilibrium Dialysis

Equilibrium dialysis is considered the "gold standard" for measuring the unbound fraction of a drug in plasma.

-

Principle: This method involves a semi-permeable membrane that separates a plasma sample containing the drug from a drug-free buffer solution. Only the unbound drug can pass through the membrane. The system is allowed to reach equilibrium, at which point the concentration of the unbound drug is the same on both sides of the membrane.

-

Apparatus: A common apparatus is a 96-well equilibrium dialysis plate with individual cells, each divided by a dialysis membrane (typically with a molecular weight cutoff of 6-8 kDa).

-

Procedure:

-

Membrane Preparation: Hydrate the dialysis membrane strips according to the manufacturer's instructions.

-

Sample Preparation: Spike plasma from the target species with known concentrations of this compound.

-

Dialysis Setup: Add the this compound-spiked plasma to one chamber (the donor side) of the dialysis cell and an isotonic buffer solution (e.g., phosphate-buffered saline, pH 7.4) to the other chamber (the receiver side).

-

Incubation: Seal the plate and incubate at 37°C with gentle agitation for a sufficient time to reach equilibrium (typically 4-24 hours, determined in preliminary experiments).

-

Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.

-

Analysis: Determine the concentration of this compound in the aliquots from both chambers using a validated analytical method, such as HPLC-UV or LC-MS/MS. The concentration in the buffer chamber represents the unbound drug concentration.

-

-

Calculation:

-

Fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber)

-